molecular formula C12H26OSSi B14261414 {[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane CAS No. 138588-17-7

{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B14261414
CAS No.: 138588-17-7
M. Wt: 246.49 g/mol
InChI Key: MTTZICMBCLEVNF-UHFFFAOYSA-N
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Description

{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group, a methylbutenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of tert-butylthiol with a suitable alkene under specific conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the addition of the thiol to the alkene. The resulting intermediate is then treated with trimethylsilyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding a simpler alkene derivative.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkene derivatives.

    Substitution: Various substituted silanes.

Scientific Research Applications

{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can be cleaved under certain conditions, releasing the active alkene moiety that can participate in further chemical reactions.

Properties

CAS No.

138588-17-7

Molecular Formula

C12H26OSSi

Molecular Weight

246.49 g/mol

IUPAC Name

(1-tert-butylsulfanyl-3-methylbut-1-enoxy)-trimethylsilane

InChI

InChI=1S/C12H26OSSi/c1-10(2)9-11(13-15(6,7)8)14-12(3,4)5/h9-10H,1-8H3

InChI Key

MTTZICMBCLEVNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(O[Si](C)(C)C)SC(C)(C)C

Origin of Product

United States

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